molecular formula C15H12O B8353672 3-Naphthalen-1-yl-cyclopent-2-enone

3-Naphthalen-1-yl-cyclopent-2-enone

Cat. No.: B8353672
M. Wt: 208.25 g/mol
InChI Key: NOOJKUBLLSXFFD-UHFFFAOYSA-N
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Description

3-Naphthalen-1-yl-cyclopent-2-enone is a cyclopentenone derivative featuring a naphthalen-1-yl substituent at the 3-position of the five-membered enone ring. The conjugated enone system (α,β-unsaturated ketone) imparts significant reactivity, enabling applications in organic synthesis, materials science, and pharmaceutical intermediates.

Properties

Molecular Formula

C15H12O

Molecular Weight

208.25 g/mol

IUPAC Name

3-naphthalen-1-ylcyclopent-2-en-1-one

InChI

InChI=1S/C15H12O/c16-13-9-8-12(10-13)15-7-3-5-11-4-1-2-6-14(11)15/h1-7,10H,8-9H2

InChI Key

NOOJKUBLLSXFFD-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)C=C1C2=CC=CC3=CC=CC=C32

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

1-Methyl-3-(naphthalen-2-yl)cyclopentadiene ()
  • Core Structure: Cyclopentadiene (non-aromatic, conjugated diene) vs. cyclopentenone (enone).
  • Substituents : Methyl (1-position) and naphthalen-2-yl (3-position).
  • Synthesis: Prepared via tert-butyl lithium-mediated metal-halogen exchange between 2-bromo-naphthalene and 3-methyl-2-cyclopenten-1-one. Challenges included enolate formation and dimerization due to thermal instability .
  • Key Differences: The absence of a ketone in the cyclopentadiene reduces electrophilicity, limiting reactivity toward nucleophiles (e.g., Michael additions). The naphthalen-2-yl substituent may exhibit distinct steric and electronic effects compared to the 1-yl isomer in the target compound.
2-Ethyl-3-methoxy-cyclopent-2-enone ()
  • Core Structure: Cyclopentenone (enone system identical to the target compound).
  • Substituents : Ethyl (2-position) and methoxy (3-position).
  • Synthesis: Chemoenzymatic approach involving enzymatic hydroxylation and acetylation, differing from organometallic methods used for naphthalene derivatives .
  • Key Differences :
    • Smaller substituents (ethyl, methoxy) reduce steric hindrance and aromatic interactions compared to the bulky naphthalen-1-yl group.
    • Methoxy groups enhance solubility in polar solvents, whereas the naphthalene moiety increases hydrophobicity.
2-(3-Methylbut-2-enyl)cyclopentan-1-one ()
  • Core Structure: Cyclopentanone (saturated ketone) vs. cyclopentenone (conjugated enone).
  • Substituents : Prenyl (3-methylbut-2-enyl) group.
  • Safety Profile : Classified under GHS guidelines with hazards typical of ketones (e.g., respiratory irritation) .
  • Key Differences: Saturation of the cyclopentanone ring eliminates conjugation, reducing reactivity toward electrophilic or nucleophilic attacks.

Physicochemical and Reactivity Comparisons

Table 1: Comparative Properties of Cyclopentenone Derivatives
Property 3-Naphthalen-1-yl-cyclopent-2-enone (Hypothetical) 1-Methyl-3-(naphthalen-2-yl)cyclopentadiene 2-Ethyl-3-methoxy-cyclopent-2-enone
Core Structure Cyclopentenone Cyclopentadiene Cyclopentenone
Key Substituents Naphthalen-1-yl (3-position) Methyl (1), Naphthalen-2-yl (3) Ethyl (2), Methoxy (3)
Electrophilicity High (enone system) Low (non-polar diene) Moderate (enone with electron-donating groups)
Thermal Stability Likely stable (rigid enone) Unstable (dimerizes at RT) Stable under mild conditions
Synthetic Challenges Potential enolate formation Aggressive reagents (t-BuLi), isomerization Enzymatic specificity required

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